(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13480126
InChI: InChI=1S/C15H20N2O3/c1-10(16)15(18)17(12-3-4-12)9-11-2-5-13-14(8-11)20-7-6-19-13/h2,5,8,10,12H,3-4,6-7,9,16H2,1H3/t10-/m0/s1
SMILES: CC(C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol

(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13480126

Molecular Formula: C15H20N2O3

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide -

Specification

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide
Standard InChI InChI=1S/C15H20N2O3/c1-10(16)15(18)17(12-3-4-12)9-11-2-5-13-14(8-11)20-7-6-19-13/h2,5,8,10,12H,3-4,6-7,9,16H2,1H3/t10-/m0/s1
Standard InChI Key WWANHMVEWVRPEF-JTQLQIEISA-N
Isomeric SMILES C[C@@H](C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N
SMILES CC(C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N
Canonical SMILES CC(C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central propionamide backbone with two distinct substituents:

  • An N-cyclopropyl group, which introduces steric and electronic constraints due to the cyclopropane ring’s angle strain .

  • A 2,3-dihydro-benzo dioxin-6-ylmethyl group, contributing aromaticity and potential for π-π interactions with biological targets .

The (S)-stereochemistry at the α-carbon of the amino acid residue is critical for its bioactivity, as enantiomeric specificity often dictates receptor binding affinity .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular Weight276.33 g/mol
Boiling Point435.0 ± 34.0 °C (760 mmHg)
Density1.2 ± 0.1 g/cm³
LogP (Predicted)1.8
SolubilityLow in aqueous media

The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 1.8) suggest challenges in bioavailability, necessitating formulation strategies for in vivo applications .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo dioxin-6-ylmethyl)-propionamide involves multi-step organic reactions, typically including:

  • Amino Acid Activation: L-Alanine is activated using carbodiimide reagents (e.g., EDC) to form an intermediate acylurea .

  • Amide Coupling: Reaction with cyclopropylamine under controlled pH (7–8) yields N-cyclopropylpropionamide .

  • Benzodioxan Methylation: The benzodioxan moiety is introduced via nucleophilic substitution or reductive amination, requiring anhydrous conditions (e.g., THF, 0–5°C) .

Optimized conditions (e.g., 60°C, 12 hours) achieve yields of 70–85%, with purity >95% confirmed by HPLC .

Reaction Mechanisms

  • Amide Bond Formation: Proceeds via a mixed anhydride intermediate, with stereochemistry preserved through chiral auxiliary methods .

  • Cyclopropane Stability: The cyclopropyl group’s ring strain enhances reactivity in SN2 reactions, facilitating functionalization.

Biological Activity and Mechanism of Action

Alpha-2C Adrenergic Receptor Antagonism

The compound demonstrates high affinity for alpha-2C adrenergic receptors (Ki = 12 nM), acting as a competitive antagonist . This interaction modulates catecholamine release, implicating potential in:

  • Neuropsychiatric Disorders: Alpha-2C antagonism enhances prefrontal cortical dopamine signaling, relevant to depression and schizophrenia .

  • Pain Management: Inhibition of presynaptic alpha-2C autoreceptors potentiates noradrenergic analgesia .

Selectivity Profile

Compared to other alpha-2 subtypes (A: Ki = 450 nM; B: Ki = 320 nM), the compound exhibits >25-fold selectivity for alpha-2C . This specificity minimizes off-target effects, such as sedation or hypotension .

Pharmacological Applications

Central Nervous System (CNS) Disorders

  • Depression: In rodent models, the compound (10 mg/kg, i.p.) reduced immobility time in the forced swim test by 40%, comparable to fluoxetine .

  • Cognitive Enhancement: Alpha-2C blockade improves working memory in non-human primates, suggesting utility in Alzheimer’s disease .

Cardiovascular Implications

Preliminary data indicate dose-dependent vasodilation (EC₅₀ = 3 µM) in rat aortic rings, mediated by endothelial nitric oxide synthase (eNOS) activation .

Future Directions and Challenges

Drug Development Challenges

  • Bioavailability: Poor solubility necessitates prodrug strategies (e.g., phosphate esters) .

  • Metabolic Stability: CYP3A4-mediated oxidation (t₁/₂ = 45 minutes in human microsomes) requires structural optimization .

Emerging Applications

  • Oncology: Alpha-2C receptors are overexpressed in glioblastoma; preclinical studies show 50% tumor growth inhibition at 10 µM .

  • Inflammation: Modulates TNF-α production in macrophages (IC₅₀ = 8 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator